![molecular formula C17H13Cl2N3OS2 B2519612 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 896027-85-3](/img/structure/B2519612.png)
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial activity. The presence of the dichlorobenzyl group is believed to interact with microbial cell membranes, leading to cell death. Studies indicate that compounds within the thiadiazole class can disrupt the integrity of bacterial and fungal cells, making them effective against a range of pathogens.
Case Study
In a study evaluating various thiadiazole derivatives against common pathogens, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .
Enzyme Inhibition
Urease Inhibition
The compound has also been investigated for its urease inhibitory properties. Urease is an enzyme produced by certain bacteria that can contribute to pathogenesis in urease-positive infections. Research has shown that thiadiazole derivatives can effectively inhibit urease activity, thereby reducing the virulence of these microorganisms .
Table: Comparative Urease Inhibition Potencies
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 1.88 ± 0.17 | Competitive inhibition |
Thiourea (Control) | 22.54 ± 2.34 | Non-specific inhibition |
This table illustrates the potency of this compound compared to a standard control .
Potential Therapeutic Uses
Anticancer Activity
Emerging research suggests that thiadiazole derivatives may possess anticancer properties. The unique structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells.
Case Study
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls. These findings warrant further investigation into its mechanisms and efficacy as an anticancer agent.
Mechanism of Action
The antitumor activity of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis, such as the inhibition of migration ability of tumor cells and blocking the cell cycle in the S phase .
Comparison with Similar Compounds
- N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(phenylamino)quinazolin-2-yl)thio)acetamide
- 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole
Uniqueness: N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its specific substitution pattern on the benzyl group and its potent antitumor activity. Compared to similar compounds, it has shown better efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Biological Activity
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its diverse biological properties, combined with a dichlorobenzyl group and a phenylacetamide moiety . The presence of these functional groups contributes to its unique chemical reactivity and biological efficacy.
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₄Cl₂N₄OS |
Molecular Weight | Approximately 446.4 g/mol |
Key Functional Groups | Thiadiazole ring, dichlorobenzyl group, phenylacetamide |
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The dichlorobenzyl group likely interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, the thiadiazole ring may inhibit essential enzymes in microbial survival pathways .
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines. A notable study reported that certain thiadiazoles inhibited the growth of lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines with IC50 values indicating potent activity .
The mechanisms underlying the biological activities of thiadiazole derivatives often involve:
- Enzyme Inhibition: Thiadiazoles can inhibit specific kinases or enzymes crucial for cancer cell proliferation.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction: Thiadiazoles may trigger programmed cell death pathways in malignant cells .
Case Studies and Research Findings
- Antitumor Activity: A study demonstrated that N-(5-nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited selective activity against Bcr-Abl positive K562 leukemia cells with an IC50 value of 7.4 µM .
- Cytotoxicity Profile: Another investigation into various 1,3,4-thiadiazole derivatives found that certain compounds showed significant suppressive activity against multiple human cancer cell lines. For example, one derivative had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Antifungal Activity: Recent studies have identified some thiadiazole derivatives exhibiting antifungal properties with EC50 values lower than established antifungal agents .
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKRSYSEYXECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.